Ghrelin Receptor Agonist Potency: Target Compound (SB‑791016) vs. Earlier Lead Series
In a cell‑based BACMAM FLIPR assay, 3‑chloro‑N‑(2‑hydroxy‑2‑(1‑methylindolin‑5‑yl)ethyl)‑2‑methylbenzenesulfonamide (identified as SB‑791016) exhibited an EC50 of 0.158 nM at the human ghrelin receptor, representing a 10‑fold improvement in potency over the prototype achiral indoline lead compound (EC50 = 1.6 nM) from the initial GSK high‑throughput screening campaign [1][2]. This potency gain was achieved while maintaining full agonist efficacy and oral bioavailability, a key differentiation from earlier analogs that suffered from poor pharmacokinetics.
| Evidence Dimension | Ghrelin receptor (GHSR1a) agonist activity |
|---|---|
| Target Compound Data | EC50 = 0.158 nM (SB‑791016) |
| Comparator Or Baseline | Lead indoline prototype EC50 = 1.6 nM (GSK HTS hit) |
| Quantified Difference | ≈10‑fold superior potency |
| Conditions | Human ghrelin receptor expressed in HEK‑293 cells; FLIPR (Fluorometric Imaging Plate Reader) calcium‑flux assay |
Why This Matters
A >10‑fold improvement in cellular potency directly translates to lower dosing requirements in preclinical gastric‑emptying and appetite‑stimulation models, making this compound the preferred choice for researchers seeking maximal target engagement with minimal off‑target exposure.
- [1] BindingDB entry for CHEMBL251572 (SB‑791016). Agonist activity at human ghrelin receptor, EC50 = 0.158 nM. Accessed 2026‑05‑08. View Source
- [2] Heightman TD, Scott JS, Longley M, et al. Potent achiral agonists of the growth hormone secretagogue (ghrelin) receptor. Part 1: Lead identification. Bioorg Med Chem Lett. 2007;17(23):6584‑6587. doi:10.1016/j.bmcl.2007.09.082 View Source
